(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Description
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol is a heterocyclic compound featuring a pyrazine core substituted with a methanol group at position 2 and a tert-butyl pyrazole moiety linked via an amino group at position 4. The tert-butyl group enhances lipophilicity and metabolic stability, while the pyrazine ring contributes to π-π stacking interactions in biological systems. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
[6-[(2-tert-butylpyrazol-3-yl)amino]pyrazin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)17-11(4-5-14-17)16-10-7-13-6-9(8-18)15-10/h4-7,18H,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJMGNXGHLKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)NC2=NC(=CN=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731118 | |
| Record name | {6-[(1-tert-Butyl-1H-pyrazol-5-yl)amino]pyrazin-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010086-67-5 | |
| Record name | 6-[[1-(1,1-Dimethylethyl)-1H-pyrazol-5-yl]amino]-2-pyrazinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010086-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[(1-tert-Butyl-1H-pyrazol-5-yl)amino]pyrazin-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introducing the tert-butyl group and other substituents onto the pyrazole ring.
Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrazine ring, potentially leading to dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydropyrazine derivatives.
Substitution products: Various substituted pyrazole and pyrazine derivatives.
Scientific Research Applications
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include derivatives with variations in heterocyclic cores, substituents, and functional groups. Below is a comparative analysis:
Key Differences:
Core Heterocycle: The target compound’s pyrazine core is smaller and less lipophilic than the thieno[3,2-d]pyrimidine in the analog from . Pyrazines are more rigid and may exhibit distinct electronic properties, influencing binding affinity in biological targets.
Substituent Effects: The methanol group in the target compound increases hydrophilicity (predicted logP ~1.2) compared to the acetamide group in the analog (logP ~2.8). This may improve solubility but reduce membrane permeability. The morpholinoethyl group in the analog introduces a tertiary amine, enhancing solubility in physiological conditions and enabling protonation at acidic pH .
Biological Activity
The compound (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a tert-butyl group, a pyrazole ring, and a methanol moiety, which contribute to its unique biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines, including breast cancer. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, particularly those resistant to conventional therapies such as doxorubicin .
Table 1: Summary of Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cpd A | MCF-7 | 15 | Apoptosis induction |
| Cpd B | MDA-MB-231 | 10 | ROS generation |
| Cpd C | A549 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, these compounds reduced inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit antibacterial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. For example, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
The biological activities of this compound may be attributed to several mechanisms:
- Tyrosine Kinase Inhibition : Some pyrazole derivatives inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival.
- ROS Generation : Inducing reactive oxygen species (ROS) is a common pathway through which these compounds exert cytotoxic effects on tumor cells.
- Cytokine Modulation : By modulating cytokine levels, these compounds can effectively reduce inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives in breast cancer models. The study found that certain modifications to the pyrazole structure enhanced antitumor activity significantly when used in combination with established chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyrazine-pyrazole hybrids typically involves coupling reactions between pyrazine precursors and functionalized pyrazole derivatives. For example, describes the use of α,β-unsaturated ketones for pyrazole ring formation via condensation with aldehydes. To optimize yields, variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., acid/base) should be systematically tested. Reaction progress can be monitored via TLC or HPLC, with purification achieved through recrystallization (e.g., ethanol/DMF mixtures) or column chromatography .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to characterize the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH3, singlet) and pyrazine/pyrazole aromatic protons (δ 7.5–9.0 ppm). The methanol (-CH2OH) group shows a triplet near δ 3.8–4.2 ppm (J = 5–6 Hz) .
- FTIR : Identify O-H stretching (~3200–3500 cm⁻¹) and C=N/C-N vibrations (~1500–1600 cm⁻¹) .
- MS (ESI) : Look for the molecular ion peak [M+H]+ at m/z = 278.3 (calculated for C13H18N6O) and fragmentation patterns consistent with tert-butyl loss (m/z = 222.3) .
Q. What are the key challenges in achieving high-purity crystallization of this compound, and how can they be addressed?
- Methodological Answer : Crystallization challenges include polymorphism and solvent selection. highlights the use of SHELXL for refining crystal structures. To improve crystallization:
- Screen solvents (e.g., ethanol, acetonitrile, DMSO) under controlled humidity.
- Use slow evaporation or diffusion methods.
- Analyze crystal packing via X-ray diffraction (XRD) to identify hydrogen-bonding networks involving the methanol group and pyrazine N-atoms .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s conformational stability and intermolecular interactions in solid-state structures?
- Methodological Answer : The tert-butyl group introduces steric bulk, reducing rotational freedom and stabilizing specific conformations. demonstrates DFT studies to analyze torsional angles and van der Waals interactions. Pairwise comparisons with non-tert-butyl analogs (e.g., methyl or phenyl substituents) via XRD can reveal differences in crystal packing and lattice energies. Computational tools (Mercury, Gaussian) can model steric effects on π-π stacking and hydrogen bonding .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. describes pharmacokinetic profiling (e.g., microsomal stability assays, plasma protein binding) to identify degradation pathways. Structural modifications, such as replacing the methanol group with a prodrug moiety (e.g., acetate ester), can enhance metabolic resistance. In vivo efficacy testing in disease models (e.g., Jak2-dependent cancers) should include dose-ranging studies and metabolite tracking via LC-MS .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., Jak2), and what experimental validation is required?
- Methodological Answer : Molecular docking (AutoDock, Glide) can simulate interactions between the pyrazine-pyrazole core and kinase ATP-binding pockets. Focus on hydrogen bonds with hinge-region residues (e.g., Glu915 in Jak2) and hydrophobic contacts with the tert-butyl group. Validate predictions via:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD).
- Cellular assays : Phosphorylation inhibition (Western blot for p-STAT5) in Jak2 V617F mutant cell lines (e.g., HEL 92.1.7) .
Q. What are the limitations of current structure-activity relationship (SAR) models for pyrazine-pyrazole hybrids, and how can they be improved?
- Methodological Answer : Existing SAR models often overlook solvent effects and tautomeric equilibria. highlights the role of 4,5-dihydropyrazole intermediates in modulating reactivity. To enhance SAR:
- Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on pyrazine).
- Use multivariate analysis (PLS regression) to correlate electronic parameters (Hammett σ) with activity.
- Incorporate dynamic NMR studies to assess tautomerism in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
